6-Amino-1H-indole-5-carbonitrile
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Overview
Description
6-Amino-1H-indole-5-carbonitrile: is a heterocyclic compound that contains both an indole ring and a cyano group (CN) at different positions
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of 6-amino-1H-indole-5-carbonitrile. One common method involves the reaction of an appropriate precursor with a nitrile source. For example:
Reaction: Cyclization of 5-cyanoindole with an amine (e.g., ammonia or primary amines) under suitable conditions.
Conditions: Typically carried out in a solvent (e.g., ethanol or acetonitrile) with a base (e.g., sodium hydroxide).
Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale for research purposes .
Chemical Reactions Analysis
Reactions::
Substitution Reactions: 6-Amino-1H-indole-5-carbonitrile can undergo nucleophilic substitution reactions at the amino group or the cyano group.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
6-Amino-1H-indole-5-carbonitrile finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities (e.g., antiviral, anti-inflammatory, and antioxidant effects).
Medicine: Explored for drug development.
Industry: Limited industrial applications, but its versatility makes it interesting for further study.
Mechanism of Action
The exact mechanism by which 6-amino-1H-indole-5-carbonitrile exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs to 6-amino-1H-indole-5-carbonitrile, its unique combination of indole and cyano moieties sets it apart. Similar compounds include other indole derivatives, such as 5-cyanoindole and related heterocycles .
Properties
Molecular Formula |
C9H7N3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
6-amino-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C9H7N3/c10-5-7-3-6-1-2-12-9(6)4-8(7)11/h1-4,12H,11H2 |
InChI Key |
HKPUSGCHCQMFOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)C#N)N |
Origin of Product |
United States |
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